molecular formula C10H20O B077179 p-Menthan-7-ol CAS No. 13674-19-6

p-Menthan-7-ol

Cat. No.: B077179
CAS No.: 13674-19-6
M. Wt: 156.26 g/mol
InChI Key: KHWTYGFHPHRQMP-UHFFFAOYSA-N
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Mechanism of Action

P-Menthan-7-ol is used in fine fragrance, personal care, and fabric care up to 20% . When combined with woody materials and methylionone, it diffuses the woody character to the top of the perfume .

Safety and Hazards

P-Menthan-7-ol can cause skin irritation and serious eye irritation . It is recommended to wash face, hands, and any exposed skin thoroughly after handling and to wear protective gloves, protective clothing, eye protection, and face protection .

Future Directions

P-Menthan-7-ol is recommended for use in fine fragrance, personal care, and fabric care up to 20% . Its potential for future applications lies in its ability to produce original effects when used in large amounts .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: p-Menthan-7-ol can undergo oxidation reactions to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form various saturated hydrocarbons.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed for substitution reactions.

Major Products:

    Oxidation: Formation of p-menthan-7-one or p-menthan-7-al.

    Reduction: Formation of p-menthane.

    Substitution: Formation of p-menthan-7-chloride or p-menthan-7-bromide.

Properties

IUPAC Name

(4-propan-2-ylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWTYGFHPHRQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051700, DTXSID20880700, DTXSID80860124
Record name (cis-4-Isopropylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(1-Methylethyl)cyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Propan-2-yl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.912-0.920 (20°)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

5502-75-0, 13674-19-6, 13828-37-0
Record name p-Menthan-7-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5502-75-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name p-Menthan-7-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005502750
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name P-Menthan-7-ol, trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013674196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name p-Menthan-7-ol, cis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013828370
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (cis-4-Isopropylcyclohexyl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8051700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name trans-4-(1-Methylethyl)cyclohexanemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20880700
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [4-(Propan-2-yl)cyclohexyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80860124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.227.548
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name P-MENTHAN-7-OL, TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04P6S6644B
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name P-MENTHAN-7-OL, CIS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HOT98SG01O
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

A mixture of 200 g of cuminic aldehyde, 200 g of 1,2-dimethoxy-ethane and 6 g of ruthenium -- 5% on charcoal; Doduco Chemie Werk, Sinsheim Elsenz, West Germany -- were heated in a stainless steel autoclave at 130° and at a pressure of 100 atm, for 25 h. The obtained reaction mixture was then filtered and subjected to a fractional distillation to yield 176 g (85%) of a 70 : 30 (parts by weight) mixture of cis and trans-4-isopropyl-cyclohexylmethanol.
[Compound]
Name
aldehyde
Quantity
200 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
200 g
Type
solvent
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

10 g of 4-isopropenyl-cyclohex-1-enylmethanol dissolved in 200 ml of ethanol were hydrogenated at atmospheric pressure in the presence of 200 mg of Raney nickel. The reaction mixture was then filtered, evaporated and finally subjected to a fractional distillation. It was thus isolated a product having bp 75° - 115°/10 Torr. The vapour phase chromatography analysis showed that the isolated product contained 50% of a 60 : 40 (parts by weight) mixture of cis and trans isomers of the desired alcohol.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the potential biosynthetic pathways for p-menthan-7-ol production?

A1: Research suggests that this compound can be produced through microbial biotransformation of other terpenes. For instance, Aspergillus niger can convert menthol to cis-p-menthan-7-ol as a primary product []. Interestingly, Penicillium sp. takes a different route, transforming menthol into limonene, p-cymene, and γ-terpinene as primary products []. The specific enzymes and mechanisms underlying these transformations are still under investigation. Another study found that Chlorella vulgaris can also biotransform menthol, but the specific products and pathways were not detailed in the provided abstract [].

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